molecular formula C18H23NO2S B14595364 Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate CAS No. 61123-03-3

Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate

Katalognummer: B14595364
CAS-Nummer: 61123-03-3
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: OTYSCWNMXQVRPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique thiazole ring substituted with pentyl and phenyl groups, and an ethyl acetate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a thioamide with an α-haloketone, followed by esterification to introduce the ethyl acetate group. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating under reflux.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group in the ethyl acetate moiety, converting it to an alcohol.

    Substitution: The phenyl and pentyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate may have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action for Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl (3-hexyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate
  • Ethyl (3-pentyl-4-methyl-1,3-thiazol-2(3H)-ylidene)acetate
  • Ethyl (3-pentyl-4-phenyl-1,3-oxazol-2(3H)-ylidene)acetate

Uniqueness

Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of both pentyl and phenyl groups, along with the ethyl acetate moiety, provides a distinct set of properties compared to similar compounds.

Eigenschaften

CAS-Nummer

61123-03-3

Molekularformel

C18H23NO2S

Molekulargewicht

317.4 g/mol

IUPAC-Name

ethyl 2-(3-pentyl-4-phenyl-1,3-thiazol-2-ylidene)acetate

InChI

InChI=1S/C18H23NO2S/c1-3-5-9-12-19-16(15-10-7-6-8-11-15)14-22-17(19)13-18(20)21-4-2/h6-8,10-11,13-14H,3-5,9,12H2,1-2H3

InChI-Schlüssel

OTYSCWNMXQVRPO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCN1C(=CSC1=CC(=O)OCC)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.